3-Phenyl-2H-1-benzopyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2H-chromen-6-ol is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have significant applications in materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-chromen-6-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst, is a widely used method for synthesizing chromene derivatives . Another method includes the Claisen rearrangement reaction, where phenols react with protected allyl alcohols under basic conditions to yield the desired chromene compound .
Industrial Production Methods
Industrial production of 3-Phenyl-2H-chromen-6-ol typically involves optimizing the synthetic routes for large-scale production. This includes using green solvents, catalysts, and other environmentally friendly procedures to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-chromen-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Phenyl-2H-chromen-6-ol can yield chromone derivatives, while reduction can produce dihydrochromene derivatives .
Scientific Research Applications
3-Phenyl-2H-chromen-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-chromen-6-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Phenyl-2H-chromen-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88039-99-0 |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-phenyl-2H-chromen-6-ol |
InChI |
InChI=1S/C15H12O2/c16-14-6-7-15-12(9-14)8-13(10-17-15)11-4-2-1-3-5-11/h1-9,16H,10H2 |
InChI Key |
SOHLBBHKJISGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.